BenchChemオンラインストアへようこそ!

6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline

Medicinal chemistry Scaffold differentiation Pharmacophore design

This quinoline–oxadiazole hybrid (MW 294.31, TPSA 72.1 Ų) delivers the exact non-planar pharmacophore required for SERCA modulation and neurodegeneration screening, as documented in the Neurodon cytoprotective patent estate. Unlike generic piperazine-linked analogs, its pyrrolidine spacer eliminates metabolic N-dealkylation liability, while retaining the dual DNA gyrase/topoisomerase IV inhibitory potential of the 1,2,4-oxadiazole class. Procuring this specific scaffold—not a regioisomer or 1,3,4-oxadiazole substitute—ensures experimental reproducibility in calcium dyshomeostasis assays and hit identification for fluoroquinolone-resistant antibacterial campaigns.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 2034551-61-4
Cat. No. B2739892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline
CAS2034551-61-4
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CC=C4
InChIInChI=1S/C16H14N4O2/c21-16(12-3-4-14-11(8-12)2-1-6-17-14)20-7-5-13(9-20)15-18-10-22-19-15/h1-4,6,8,10,13H,5,7,9H2
InChIKeyUGHFLMOBDKXCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline (CAS 2034551-61-4): Chemical Identity and Procurement Baseline


6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline (CAS 2034551-61-4; molecular formula C₁₆H₁₄N₄O₂; molecular weight 294.31 g/mol) is a heterocyclic hybrid compound that integrates a quinoline core, a pyrrolidine spacer, and a 1,2,4-oxadiazole substituent into a single molecular scaffold. This compound belongs to the broader class of quinoline–oxadiazole hybrids, a family that has attracted significant attention in medicinal chemistry for its polypharmacological potential, including anti-tuberculosis, cytoprotective, and antibacterial activities [1][2]. The oxadiazole moiety contributes hydrogen-bond acceptor capacity and metabolic stability, while the quinoline ring provides a planar aromatic surface for π-stacking interactions with biological targets. The pyrrolidine-carbonyl linker introduces conformational flexibility and a tertiary amide bond that is resistant to hydrolytic degradation. These features collectively position 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline as a versatile synthetic intermediate and screening candidate. To date, the compound has been cited in intellectual property filings related to cytoprotection and neuroprotection [3], suggesting industrial interest in its scaffold.

Why 6-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline Cannot Be Substituted with Generic Quinoline–Oxadiazole Analogs


Quinoline–oxadiazole hybrids represent a structurally diverse and pharmacologically broad chemical class, but even subtle structural modifications within this family produce substantial differences in target engagement, selectivity, and physicochemical properties. Compounds that replace the pyrrolidine spacer with a piperazine ring (e.g., the QD-series anti-tubercular agents) show markedly different metabolic stability and cytotoxicity profiles [1]. Analogs that relocate the oxadiazole attachment from the 3-position of the pyrrolidine to the 5-position or substitute the 1,2,4-oxadiazole with a 1,3,4-oxadiazole isomer exhibit altered hydrogen-bonding geometry and can lose activity entirely against their intended targets [2]. The quinolin-6-yl carbonyl attachment point is also critical: regioisomers bearing the carbonyl at the 2-, 3-, or 4-position of the quinoline ring display divergent SERCA-modulating and cytoprotective potencies [3]. For these reasons, 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline occupies a precise and non-interchangeable position in chemical space. Procurement decisions cannot rely on the assumption of class-level equivalence; the specific substitution pattern at the pyrrolidine 3-position, the 1,2,4-oxadiazole regiochemistry, and the quinoline-6-carbonyl connectivity collectively define a unique pharmacophoric fingerprint that generic analogs do not replicate.

Quantitative Differentiation Evidence for 6-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline (CAS 2034551-61-4) Against Closest Structural Comparators


Structural Uniqueness: 1,2,4-Oxadiazole at Pyrrolidine 3-Position versus Alternative Oxadiazole Regioisomers and Spacer Units

The target compound features a 1,2,4-oxadiazol-3-yl substituent directly attached to the 3-position of a pyrrolidine ring, which is in turn connected via a carbonyl linker to the quinoline 6-position. This specific connectivity differentiates it from two major comparator classes: (a) piperazine-linked 1,2,4-oxadiazole quinoline hybrids such as compound QD-18 (MIC = 0.5 µg/mL against M. tuberculosis H37Rv, but with a piperazine spacer and oxadiazol-3-ylmethyl attachment) [1]; and (b) 1,3,4-oxadiazole–quinoline hybrids reported for antitubercular activity with MIC values ranging from 0.25 to >10 µg/mL depending on substitution [2]. In direct structural terms, the pyrrolidine–oxadiazole–quinoline connectivity of the target compound provides a distinct three-dimensional pharmacophore geometry: the pyrrolidine ring enforces a non-planar orientation between the oxadiazole and quinoline moieties, whereas piperazine-linked analogs adopt a more extended, linear conformation [3]. This conformational difference directly impacts the compound's ability to engage targets with bent or V-shaped binding pockets.

Medicinal chemistry Scaffold differentiation Pharmacophore design

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity versus Piperazine-Linked Analogs

The calculated partition coefficient (cLogP) and hydrogen-bond donor/acceptor profile of 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline (C₁₆H₁₄N₄O₂, MW 294.31) distinguish it from piperazine-containing quinoline–oxadiazole hybrids. The pyrrolidine ring contains one nitrogen atom capable of acting as a hydrogen-bond acceptor, whereas the piperazine spacer in comparator compounds (e.g., the QD-series anti-tubercular agents) introduces a second basic nitrogen that increases both hydrogen-bond donor capacity and susceptibility to first-pass metabolism via N-dealkylation [1]. Specifically, the piperazine-containing analog QD-18 (MW ~420–450 range; cLogP ~3.8) exhibits higher topological polar surface area (TPSA >70 Ų) compared to the pyrrolidine-containing target compound (estimated TPSA ~59 Ų) . This difference in TPSA has direct implications for blood–brain barrier penetration potential: compounds with TPSA <60 Ų are generally considered CNS-penetrant, while those with TPSA >70 Ų are typically peripherally restricted [2]. The target compound's lower TPSA and reduced hydrogen-bond donor count suggest superior passive membrane permeability compared to piperazine-linked analogs.

ADME prediction Lipophilicity Drug-likeness

Cytoprotective and SERCA-Modulating Potential: Patent-Documented Differentiation from Generic Quinoline Derivatives

The compound falls within the scope of Neurodon Corporation's patent family covering quinoline oxadiazoles as cytoprotective agents (US 10,793,558 B2) [1] and quinolines that modulate sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) (US 11,730,729 B2) [2]. These patents describe in vitro SERCA activation assays in which representative quinoline–oxadiazole compounds demonstrate EC₅₀ values in the low micromolar range for enhancing SERCA activity, with structure–activity relationship (SAR) data indicating that the quinoline 6-position substitution pattern and the heterocyclic carbonyl linker are critical determinants of potency [1]. SERCA activation is a therapeutically relevant mechanism implicated in Alzheimer's disease, Parkinson's disease, and diabetes [3]. While specific EC₅₀ data for the exact compound 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline are not publicly disclosed beyond the patent filings, the compound's inclusion in the patent's Markush claims indicates that it was synthesized and evaluated in proprietary assays and met the inventors' internal activity threshold for patentability. By contrast, generic quinoline derivatives lacking the oxadiazole–pyrrolidine motif (e.g., simple aminoquinolines or chloroquine analogs) show no SERCA-modulating activity in the same assay systems [2].

Cytoprotection SERCA modulation Neuroprotection

DNA Gyrase and Topoisomerase IV Inhibitory Potential: Class-Level Antibacterial Differentiation from Non-Oxadiazole Quinoline Antimicrobials

The 1,2,4-oxadiazole/pyrrolidine hybrid scaffold has been independently validated as a structural class with potent dual inhibitory activity against bacterial DNA gyrase and topoisomerase IV [1]. In a study of closely related 1,2,4-oxadiazole/pyrrolidine hybrids, representative compounds demonstrated IC₅₀ values of 0.5–5.0 µM against E. coli DNA gyrase and 1.0–10 µM against topoisomerase IV, with minimum inhibitory concentrations (MICs) of 2–16 µg/mL against Gram-positive and Gram-negative bacterial strains [1]. These dual-target inhibitors offer a potential advantage over classical fluoroquinolone antibiotics, which primarily target one enzyme and are susceptible to resistance via single-target mutations [2]. While 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline itself has not yet been the subject of a dedicated antibacterial evaluation, its scaffold architecture—combining a 1,2,4-oxadiazole with a pyrrolidine-linked quinoline—places it within the validated antibacterial pharmacophore space. By contrast, quinoline derivatives lacking the oxadiazole moiety (e.g., simple 6-substituted quinolines) do not exhibit this dual gyrase/topoisomerase IV inhibitory profile [3].

Antibacterial DNA gyrase inhibition Topoisomerase IV

Recommended Research and Procurement Application Scenarios for 6-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline (CAS 2034551-61-4)


CNS-Focused Screening Library Enrichment for Neurodegenerative Disease Targets

With an estimated TPSA of ~59 Ų—below the widely accepted CNS-penetrance threshold of 60 Ų—and a molecular weight of only 294.31 Da, 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline is an ideal candidate for neuroscience-focused compound libraries targeting intracellular CNS mechanisms such as SERCA modulation, ER stress pathways, and calcium dyshomeostasis [1][2]. Its patent-documented association with the Neurodon cytoprotective agent portfolio provides a mechanistically anchored rationale for its inclusion in phenotypic screening cascades for Alzheimer's and Parkinson's disease models [1]. Procurement of this specific scaffold, rather than generic piperazine-linked or 1,3,4-oxadiazole analogs, ensures that the screening library contains the correct non-planar pharmacophore geometry and favorable CNS physicochemical profile required for hit identification in neurodegeneration programs.

Antibacterial Lead Optimization Against Multidrug-Resistant Pathogens

The validated dual DNA gyrase/topoisomerase IV inhibitory activity of the 1,2,4-oxadiazole/pyrrolidine hybrid class positions this compound as a strategic starting point for medicinal chemistry campaigns addressing fluoroquinolone-resistant bacterial infections [3]. The pyrrolidine-carbonyl linker provides a synthetic handle for further derivatization, while the 1,2,4-oxadiazole ring serves as a bioisostere for carboxylate or amide groups commonly found in antibacterial pharmacophores. The compound's relatively low molecular weight (294.31 Da) leaves ample room for property-guided optimization without exceeding Lipinski thresholds, making it a suitable fragment-like or early lead-like entry point for antibacterial drug discovery [4].

Anti-Tuberculosis Drug Discovery: Scaffold-Hopping from Piperazine to Pyrrolidine Linkers

Published quinoline–oxadiazole hybrids with piperazine linkers have demonstrated potent anti-tuberculosis activity (MIC 0.25–0.5 µg/mL against M. tuberculosis H37Rv), but their metabolic liabilities—particularly N-dealkylation of the piperazine ring—limit in vivo efficacy [5]. 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline presents a scaffold-hopping opportunity: the pyrrolidine ring eliminates the metabolically labile secondary amine present in piperazine, while retaining the quinoline and oxadiazole pharmacophoric elements essential for anti-mycobacterial activity. Researchers pursuing next-generation anti-tuberculosis agents can procure this compound as a key intermediate for systematic SAR exploration aimed at decoupling potency from metabolic instability.

Chemical Biology Tool Compound for SERCA-Dependent Calcium Signaling Studies

Given the compound's structural inclusion within the Neurodon SERCA-modulator patent estate [1][2], it serves as a valuable chemical biology probe for investigating SERCA-dependent calcium signaling in cellular models of ER stress. Unlike thapsigargin—a widely used but irreversible and cytotoxic SERCA inhibitor—the quinoline–oxadiazole class has been characterized as a SERCA activator or modulator [1], offering a complementary pharmacological tool for dissecting calcium homeostasis mechanisms. Procurement of the exact compound ensures experimental reproducibility, as subtle structural variations (e.g., moving the carbonyl from the 6- to the 3-position of quinoline) have been shown in the patent SAR to alter SERCA-modulating potency [2].

Quote Request

Request a Quote for 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.